1-(3-Bromo-5-methylpyridin-2-yl)ethanamine
Description
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine is a pyridine derivative characterized by a bromine atom at position 3, a methyl group at position 5, and an ethanamine side chain at position 2 of the pyridine ring. This compound’s structural features make it a versatile intermediate in medicinal chemistry and materials science. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the methyl group contributes steric and electronic effects that influence solubility and stability. The ethanamine moiety provides a functional handle for further derivatization, such as Schiff base formation or coordination to metal centers .
Properties
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(9)8(6(2)10)11-4-5/h3-4,6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQDDUFDOHGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with arylboronic acids to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the ethanamine group to an ethyl group using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex pyridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the development of novel materials, including liquid crystals and organic semiconductors, due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmaceutical product derived from this compound .
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : Bromine at position 3 (target) vs. 5 (e.g., (S)-1-(5-Bromopyridin-3-yl)ethanamine) alters electronic effects, with position 3 being more reactive in electrophilic substitutions .
- Functional Groups : The ethanamine chain in the target compound enhances nucleophilicity compared to primary amines (e.g., 2-Bromo-5-methylpyridin-4-amine) .
- Steric Effects: The methyl group at position 5 in the target compound reduces rotational freedom compared to non-methylated analogs, impacting crystal packing and solubility .
Biological Activity
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine, with the molecular formula CHBrN and a molecular weight of 215.09 g/mol, is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound is characterized by its brominated pyridine structure, which contributes to its unique biological activity.
- Molecular Formula: CHBrN
- Molecular Weight: 215.09 g/mol
- CAS Number: 1211580-31-2
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Suzuki Cross-Coupling Reaction: Utilizing 5-bromo-2-methylpyridin-3-amine as a starting material.
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols under specific conditions.
Biological Activity
This compound exhibits several biological activities that are of significant interest in research:
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. The mechanism by which it exerts this activity is not fully understood but may involve disruption of bacterial cell functions or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer effects, potentially through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation. Further studies are required to elucidate the precise pathways involved.
Neurological Implications
Given its structure, this compound is also being explored for its potential effects on neurotransmitter receptors, which could be relevant for treating neurological disorders. Its interaction with specific receptors may modulate neurotransmission and influence conditions such as anxiety or depression.
The exact mechanism of action for this compound remains to be fully characterized. However, it is believed to interact with various molecular targets, including:
- Neurotransmitter Receptors: Potential modulation of serotonin or dopamine receptors.
- Enzymatic Pathways: Inhibition or activation of enzymes involved in inflammatory responses.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(3-Bromo-5-methylpyridin-2-yl)piperazine | Piperazine Structure | Altered activity due to piperazine ring |
| N-(Pyridin-2-yl)amides | Amide Structure | Potentially different pharmacological properties |
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Investigation into Anticancer Properties
In vitro assays conducted on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The study highlighted its potential as an anticancer agent and called for further exploration into its mechanisms and efficacy in vivo .
Neurological Impact Assessment
Research focusing on the neurological effects of this compound revealed promising results related to anxiety modulation in rodent models. The findings suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), warranting further investigation into its therapeutic potential for anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
